molecular formula C5H4N2OS B1629162 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde CAS No. 71183-60-3

2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde

Cat. No.: B1629162
CAS No.: 71183-60-3
M. Wt: 140.17 g/mol
InChI Key: UNVBYUJTIVXQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H4N2OS and a molecular weight of 140.17 g/mol It is known for its unique structure, which includes a pyrimidine ring with a sulfanylidene group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of thiourea with an aldehyde, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product is 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid.

    Reduction: The major product is 2-Sulfanylidene-2,3-dihydropyrimidine-4-methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.

Scientific Research Applications

2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfanylidene group may also interact with metal ions and other biomolecules, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde
  • 2-Selenylidene-2,3-dihydropyrimidine-4-carbaldehyde
  • 2-Oxopyrimidine-4-carbaldehyde

Uniqueness

This compound is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71183-60-3

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

2-sulfanylidene-1H-pyrimidine-6-carbaldehyde

InChI

InChI=1S/C5H4N2OS/c8-3-4-1-2-6-5(9)7-4/h1-3H,(H,6,7,9)

InChI Key

UNVBYUJTIVXQJU-UHFFFAOYSA-N

SMILES

C1=C(NC(=S)N=C1)C=O

Canonical SMILES

C1=C(NC(=S)N=C1)C=O

Origin of Product

United States

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